![molecular formula C21H40O2 B092864 9-Octadecenoic acid (9Z)-, 1-methylethyl ester CAS No. 17364-07-7](/img/structure/B92864.png)
9-Octadecenoic acid (9Z)-, 1-methylethyl ester
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Overview
Description
9-Octadecenoic acid (9Z)-, 1-methylethyl ester, also known as methyl oleate, is a fatty acid ester that is commonly used in scientific research applications. It is a colorless liquid that is soluble in organic solvents and has a mild odor. Methyl oleate is synthesized through various methods, and it has been found to have several biochemical and physiological effects.
Mechanism of Action
Methyl oleate acts as a substrate for lipase enzymes, which catalyze the hydrolysis of the ester bond to release oleic acid and methanol. It has also been found to have antimicrobial properties, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Methyl oleate has been found to have several biochemical and physiological effects, including the regulation of lipid metabolism, anti-inflammatory properties, and the potential to induce apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl oleate has several advantages for use in lab experiments, including its solubility in organic solvents and its ability to act as a substrate for lipase enzymes. However, it also has some limitations, including its potential to oxidize over time and its relatively short half-life.
Future Directions
There are several future directions for the use of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in scientific research, including its potential as a treatment for neurodegenerative diseases, its use as a substrate for the development of new antibiotics, and its potential as a therapeutic agent for cancer. Further research is needed to fully understand the mechanisms of action and potential applications of 9-Octadecenoic acid (9Z)-, 1-methylethyl ester oleate in these areas.
Synthesis Methods
Methyl oleate can be synthesized through various methods, including the esterification of oleic acid with methanol in the presence of a catalyst, transesterification of triglycerides, and direct esterification of free fatty acids. The most common method of synthesis is through the esterification of oleic acid with methanol in the presence of a catalyst. This method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
Methyl oleate has been used in various scientific research applications, including the study of lipid metabolism, as a solvent for lipophilic compounds, and as a substrate for lipase enzymes. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
CAS RN |
17364-07-7 |
---|---|
Product Name |
9-Octadecenoic acid (9Z)-, 1-methylethyl ester |
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
propan-2-yl octadec-9-enoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h11-12,20H,4-10,13-19H2,1-3H3 |
InChI Key |
PZQSQRCNMZGWFT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C |
Other CAS RN |
112-11-8 |
Origin of Product |
United States |
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